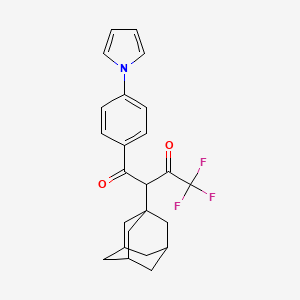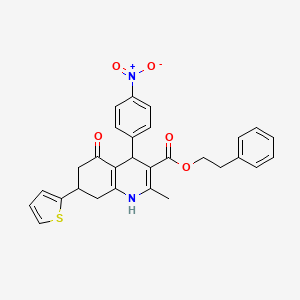![molecular formula C25H20ClN3O5 B11079124 (5E)-5-{3-chloro-5-ethoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-2-phenyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B11079124.png)
(5E)-5-{3-chloro-5-ethoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-2-phenyl-3,5-dihydro-4H-imidazol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((E)-1-{3-CHLORO-5-ETHOXY-4-[(3-NITROBENZYL)OXY]PHENYL}METHYLIDENE)-2-PHENYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE is a complex organic compound with a unique structure that includes various functional groups such as chloro, ethoxy, nitrobenzyl, and imidazole
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-((E)-1-{3-CHLORO-5-ETHOXY-4-[(3-NITROBENZYL)OXY]PHENYL}METHYLIDENE)-2-PHENYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the imidazole ring: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Introduction of the chloro and ethoxy groups: These groups can be introduced through nucleophilic substitution reactions.
Attachment of the nitrobenzyl group: This step often involves the use of nitrobenzyl halides and a suitable base to facilitate the substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and imidazole rings.
Reduction: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The chloro and ethoxy groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
Oxidation: Products may include quinones and other oxidized derivatives.
Reduction: The major product of nitro group reduction is the corresponding amine.
Substitution: Substituted derivatives with various functional groups replacing the chloro and ethoxy groups.
Aplicaciones Científicas De Investigación
5-((E)-1-{3-CHLORO-5-ETHOXY-4-[(3-NITROBENZYL)OXY]PHENYL}METHYLIDENE)-2-PHENYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The nitrobenzyl group can undergo reduction to form reactive intermediates that interact with cellular components. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The overall effect is a combination of these interactions, leading to the observed biological and chemical activities.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-benzyl({3-methoxy-4-[(4-nitrophenyl)methoxy]phenyl}methylidene)amine
- ETHYL 5-((3-NITROBENZYL)OXY)-2-PHENYL-1-BENZOFURAN-3-CARBOXYLATE
Uniqueness
5-((E)-1-{3-CHLORO-5-ETHOXY-4-[(3-NITROBENZYL)OXY]PHENYL}METHYLIDENE)-2-PHENYL-3,5-DIHYDRO-4H-IMIDAZOL-4-ONE is unique due to the presence of multiple functional groups that contribute to its diverse reactivity and potential applications. The combination of chloro, ethoxy, nitrobenzyl, and imidazole groups in a single molecule provides a versatile platform for further chemical modifications and applications.
Propiedades
Fórmula molecular |
C25H20ClN3O5 |
|---|---|
Peso molecular |
477.9 g/mol |
Nombre IUPAC |
(4E)-4-[[3-chloro-5-ethoxy-4-[(3-nitrophenyl)methoxy]phenyl]methylidene]-2-phenyl-1H-imidazol-5-one |
InChI |
InChI=1S/C25H20ClN3O5/c1-2-33-22-14-17(13-21-25(30)28-24(27-21)18-8-4-3-5-9-18)12-20(26)23(22)34-15-16-7-6-10-19(11-16)29(31)32/h3-14H,2,15H2,1H3,(H,27,28,30)/b21-13+ |
Clave InChI |
VSTSDHZODUNYBK-FYJGNVAPSA-N |
SMILES isomérico |
CCOC1=C(C(=CC(=C1)/C=C/2\C(=O)NC(=N2)C3=CC=CC=C3)Cl)OCC4=CC(=CC=C4)[N+](=O)[O-] |
SMILES canónico |
CCOC1=C(C(=CC(=C1)C=C2C(=O)NC(=N2)C3=CC=CC=C3)Cl)OCC4=CC(=CC=C4)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 2-{[2-(4-chloro-3-methylphenoxy)propanoyl]amino}-4,5-dimethylthiophene-3-carboxylate](/img/structure/B11079041.png)


![11-(3,4-dichlorophenyl)-3-(thiophen-2-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11079051.png)
![1-{7-[(2-Bromophenyl)carbonyl]-2,3-dihydro-1,4-benzodioxin-6-yl}-3-(3-chlorophenyl)urea](/img/structure/B11079055.png)
![4-[(E)-2-(1,3-dibenzylhexahydropyrimidin-2-yl)ethenyl]-N,N-dimethylaniline](/img/structure/B11079062.png)
![4-[(3aS,4R,9bR)-9-chloro-6-methoxy-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B11079076.png)
![1-{N'-[(E)-(6-Bromo-2H-13-benzodioxol-5-YL)methylidene]hydrazinecarbonyl}-N-[3-(morpholin-4-YL)propyl]formamide](/img/structure/B11079095.png)
![(2Z)-3-ethyl-2-(ethylimino)-4-oxo-N-[4-(2-oxopyrrolidin-1-yl)benzyl]-1,3-thiazinane-6-carboxamide](/img/structure/B11079102.png)
![(2E)-N-(3-bromo-4-propoxyphenyl)-3-(4-methoxybenzyl)-2-[(4-methoxyphenyl)imino]-4-oxo-3,4-dihydro-2H-1,3-thiazine-6-carboxamide](/img/structure/B11079103.png)
![4-(2-{[4-(Acetylamino)phenyl]amino}-1,3-thiazol-4-yl)phenyl acetate](/img/structure/B11079110.png)
![3-(4-methoxyphenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11079114.png)
![7-(dimethylamino)-3,5-diphenyl[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione](/img/structure/B11079116.png)
![N-[2-(4-fluorophenoxy)-5-(trifluoromethyl)phenyl]-3-nitro-4-(pyrrolidin-1-yl)benzamide](/img/structure/B11079121.png)
